N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide
説明
N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a carboxamide group at position 2, a phenylacetamido moiety at position 3, and a 3,4-difluorophenyl substituent. This structure combines aromatic and amide functionalities, which are common in bioactive compounds targeting enzymes or receptors.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c24-17-11-10-15(13-18(17)25)26-23(29)22-21(16-8-4-5-9-19(16)30-22)27-20(28)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAUHOABQJQPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Insights :
- Benzofuran vs.
- Fluorine Substituents : The 3,4-difluorophenyl group could improve metabolic stability and lipophilicity relative to cyprofuram’s chlorophenyl group, influencing bioavailability .
- Amide Linkages : The phenylacetamido side chain in the target compound introduces steric bulk, which might affect substrate specificity compared to simpler amides in flutolanil or cyprofuram.
However, the benzofuran core may confer unique electronic properties, altering inhibitory potency.
Hydroxamic Acid Derivatives ()
Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) exhibit antioxidant activity via radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene/linoleic acid assay) .
Functional Contrasts :
- Hydroxamic Acid vs. Carboxamide : The absence of an N-hydroxy group in the target compound suggests it may lack direct radical-scavenging activity but could interact with metal ions (e.g., iron) via its amide carbonyl groups.
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-(3,4-difluorophenyl)-3-(2-phenylacetamido)benzofuran-2-carboxamide?
The synthesis involves multi-step organic reactions, typically starting with the benzofuran core functionalization. Key steps include:
- Amidation : Coupling the benzofuran-2-carboxamide scaffold with 2-phenylacetic acid under activating agents like EDCl/HOBt.
- Substitution : Introducing the 3,4-difluorophenyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amidation.
- Optimization : Reaction conditions (e.g., inert atmosphere, anhydrous solvents like DMF or THF) are critical to prevent hydrolysis/oxidation of sensitive groups .
Example parameters:
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amidation | 0–25 | DMF | EDCl/HOBt | 65–75 |
| Substitution | 80–100 | Toluene | Pd(OAc)₂/Xantphos | 50–60 |
Q. How is the compound characterized for purity and structural fidelity?
- Chromatography : TLC (Rf comparison) and HPLC (≥95% purity) for reaction monitoring .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, benzofuran C=O at ~165 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calc. 477.1421, observed 477.1418) .
Q. What computational tools are used to model its interactions with biological targets?
- Docking (AutoDock/Vina) : Predict binding to kinases or GPCRs via fluorophenyl/benzofuran π-π stacking.
- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substitution Variants : Synthesize analogs with modified fluorophenyl (e.g., Cl, OMe) or benzamido groups (e.g., nitro, methyl).
- Assay Design : Test against target enzymes (e.g., COX-2, EGFR) using IC₅₀ assays.
- Example data contradiction: A 3-nitro analog showed high in vitro activity (IC₅₀ = 0.8 µM) but poor solubility, requiring formulation adjustments .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder : Fluorine atoms in the 3,4-difluorophenyl group may exhibit positional disorder.
- Software : SHELXL refinement with TWIN/BASF commands for handling twinned crystals .
- Example refinement metrics:
| R1/wR2 | GooF | Flack x |
|---|---|---|
| 0.045/0.121 | 1.03 | 0.02(3) |
Q. How should contradictory biochemical assay data be resolved?
- Case Study : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 3.5 µM in EGFR inhibition) may arise from:
- Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM).
- Protein Batch : Use SPR to validate binding kinetics (ka/kd = 1.2×10⁵ M⁻¹s⁻¹ / 0.03 s⁻¹) .
Q. What strategies enhance stability in physiological buffers?
- pH Stability : Test degradation rates via LC-MS in PBS (pH 7.4) and simulate gastric fluid (pH 1.2).
- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve solubility (>2 mg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
